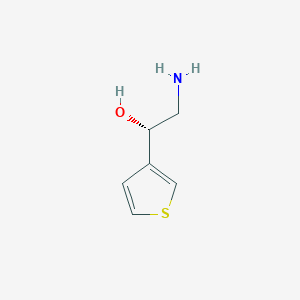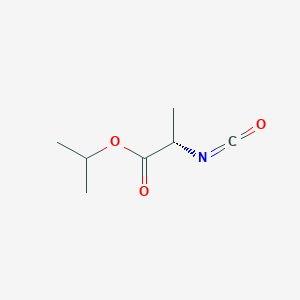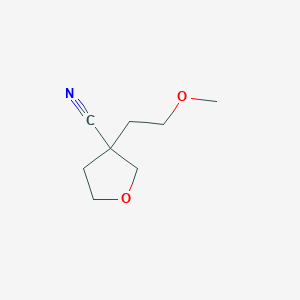
3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid is a complex organic compound with the molecular formula C₁₃H₈Cl₂FNO₄S. It is characterized by the presence of dichloro, fluorobenzenesulfonamido, and benzoic acid functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid typically involves multiple steps. One common method starts with the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form 3,5-dichlorobenzoyl chloride. This intermediate is then reacted with 2-fluorobenzenesulfonamide in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods often involve similar steps but are optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include thionyl chloride, triethylamine, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid can be compared with other similar compounds such as:
3,5-Dichlorobenzoic acid: Lacks the fluorobenzenesulfonamido group and has different chemical properties and applications.
2,4-Dichloro-3,5-difluorobenzoic acid: Contains additional fluorine atoms, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H8Cl2FNO4S |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
3,5-dichloro-2-[(2-fluorophenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H8Cl2FNO4S/c14-7-5-8(13(18)19)12(9(15)6-7)17-22(20,21)11-4-2-1-3-10(11)16/h1-6,17H,(H,18,19) |
InChI-Schlüssel |
ZLAJEUNNFGHYBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(But-2-yn-1-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13307080.png)

![1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13307087.png)

![6-[(But-3-yn-2-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13307092.png)

![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13307098.png)
![1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13307106.png)





